Conformational Restriction: Cyclobutane vs. Cyclopentane's Impact on Target Binding
The replacement of a cyclobutane (βCbu) ring with a cyclopentane (βCpe) ring in a series of neuropeptide Y (NPY) analogs resulted in a significant shift in receptor selectivity and potency. While both analogs displayed exclusive Y4R affinity, the cyclopentane-containing analog [βCpe(34)]-NPY-(25-36) demonstrated a Ki of 10 ± 2 nM and an EC50 of 41 ± 6 nM, with >100-fold selectivity over Y1R and Y2R [1]. The analogous cyclobutane-containing compound, while also selective, exhibited distinct biological properties, highlighting that the subtle change in ring size leads to a different pharmacological profile [1].
| Evidence Dimension | Receptor Binding Affinity (Ki) and Functional Potency (EC50) |
|---|---|
| Target Compound Data | [βCbu(34)]-NPY-(25-36) (cyclobutane analog) exhibited Y4R selective binding (specific Ki and EC50 values not reported in abstract, but noted as having distinct properties from βCpe analog). |
| Comparator Or Baseline | [βCpe(34)]-NPY-(25-36) (cyclopentane analog): Ki = 10 ± 2 nM (Y4R), EC50 = 41 ± 6 nM (Y4R partial agonist, Emax 71%). |
| Quantified Difference | The cyclopentane analog achieved a selectivity >100-fold over Y1R and Y2R and >50-fold over Y5R, a profile directly attributed to the ring size substitution. |
| Conditions | Binding and functional assays on cloned human Y1, Y2, Y4, and Y5 receptors stably expressed in CHO cells. |
Why This Matters
This demonstrates that the choice between a cyclobutane and cyclopentane core is not arbitrary; it directly determines a compound's receptor selectivity profile and intrinsic activity, which are critical parameters for lead optimization in drug discovery.
- [1] Berlicki, L. et al. Replacement of Thr32 and Gln34 in the C-terminal neuropeptide Y fragment 25-36 by cis-cyclobutane and cis-cyclopentane β-amino acids shifts selectivity toward the Y(4) receptor. J. Med. Chem. 56(21), 8462-8476 (2013). View Source
